(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol

描述

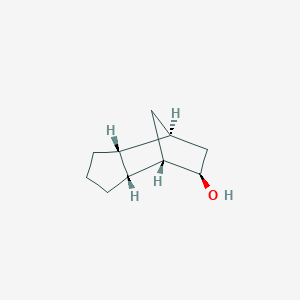

(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is an organic compound with the molecular formula C14H18O2. It is known for its unique structure, which includes a fused bicyclic system. This compound is typically found as a colorless liquid or solid and has a melting point of approximately 100-102°C and a boiling point of about 270-280°C .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol involves several steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the hydroxyl group at the desired position. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .

化学反应分析

Grignard Addition to Ketone Precursor

The alcohol is synthesized via nucleophilic addition to its ketone precursor, octahydro-4,7-methano-inden-5-one (CAS 31351-12-9), under Grignard conditions :

This reaction confirms the alcohol’s stereoselective formation, retaining the bicyclic framework’s rigidity.

Dehydration to Alkene Isomers

The alcohol undergoes acid-catalyzed dehydration to yield hexahydro-4,7-methano-indene isomers , pivotal intermediates for further functionalization :

The reaction highlights the alcohol’s propensity for β-elimination under acidic conditions, forming strained alkenes.

Hydroformylation to Aldehydes

The dehydrated alkene mixture undergoes rhodium-catalyzed hydroformylation to produce fragrance-related aldehydes :

This transformation demonstrates the compound’s utility in synthesizing macrocyclic fragrance ingredients.

Oxidation and Stability

While direct oxidation of the alcohol is not explicitly documented, its ketone precursor (CAS 31351-12-9) is stable under standard conditions but reactive toward nucleophiles . The alcohol’s secondary nature suggests potential for oxidation to ketones, though this requires validation.

Stereochemical Considerations

The rigid bicyclic framework enforces specific stereochemical outcomes:

科学研究应用

Organic Synthesis

Synthetic Intermediate

This compound serves as a synthetic intermediate in the production of various organic compounds. It is particularly useful for synthesizing cyclopentanonorcamphor and other bicyclic structures. The versatility of this compound allows chemists to utilize it in creating complex molecules with specific functional groups tailored for pharmaceutical applications .

Methodology

The application typically involves the following steps:

- Reagent Preparation: The compound is prepared and purified to required specifications.

- Reaction Conditions: It is subjected to various reaction conditions (temperature, pressure) depending on the target compound.

- Isolation and Purification: The final product is isolated and purified using standard techniques such as distillation or chromatography.

Material Science

Enhancement of Polymer Properties

In material science, (3α,4α,5α,7α,7aα)-Octahydro-4,7-methano-1H-inden-5-ol is used as a reagent to enhance the glass transition temperature of polymers , particularly polymethyl methacrylate (PMMA). This enhancement is crucial for applications requiring materials that maintain structural integrity at elevated temperatures.

Application Process

- Mixing with PMMA: The compound is mixed with PMMA in specific ratios.

- Heating: The mixture is heated to facilitate the reaction and achieve desired thermal properties.

Toxicological Studies

Safety and Genotoxicity Evaluation

Research has been conducted to evaluate the genotoxic potential of octahydro-4,7-methano-1H-inden-5-ol. In studies involving the Ames test and micronucleus tests, it was found that this compound does not exhibit mutagenic or clastogenic properties under the tested conditions .

Study Findings

- Ames Test Results: No significant increase in revertant colonies was observed at any tested dose.

- Micronucleus Test: No induction of binucleated cells with micronuclei was noted.

作用机制

The mechanism of action of (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

相似化合物的比较

Similar Compounds

Similar compounds include other bicyclic organic molecules with hydroxyl groups, such as:

- (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-yl acetate

- (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-one .

Uniqueness

What sets (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol apart is its specific structural configuration and the presence of the hydroxyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a bicyclic compound with potential applications in various fields, particularly in perfumery and as a synthetic intermediate in organic chemistry. This article explores the biological activity of this compound, focusing on its toxicity profiles, genotoxicity assessments, and potential therapeutic applications.

The compound is characterized by its unique bicyclic structure, which contributes to its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 152.24 g/mol.

Genotoxicity

Recent studies have evaluated the genotoxic potential of octahydro-4,7-methano-1H-indene-5-ol using various assays:

- Ames Test : In a bacterial reverse mutation assay conducted using Salmonella typhimurium strains and Escherichia coli strain WP2uvrA, octahydro-4,7-methano-1H-indene-5-ol did not exhibit mutagenic activity. The maximum concentration tested was 5000 μg/plate, with no significant increase in revertant colonies observed across all strains tested .

- Micronucleus Test : In vitro micronucleus tests indicated that the compound did not induce binucleated cells with micronuclei at concentrations up to 1520 μg/mL. This suggests a lack of clastogenic activity under the tested conditions .

Toxicity Assessments

Toxicological evaluations have provided insights into the safety profile of octahydro-4,7-methano-1H-indene-5-ol:

Applications in Fragrance Industry

Octahydro-4,7-methano-1H-indene-5-ol has been identified as a valuable fragrance ingredient due to its pleasant olfactory properties. It is used in various personal care products, enhancing scents with floral and woody notes .

Case Studies and Research Findings

- Fragrance Formulations : Studies have demonstrated that mixtures containing octahydro compounds can significantly enhance fragrance profiles. For instance, formulations combining octahydro derivatives showed improved floral and green notes compared to control formulations lacking these compounds .

- Synthetic Intermediate : The compound serves as a useful intermediate in synthesizing other chemical entities such as cyclopentanonorcamphor. Its reactivity allows for further modifications in synthetic pathways .

- Environmental Risk Assessment : Risk assessments conducted under the RIFM framework indicate that octahydro compounds may pose minimal environmental hazards when used within regulated limits .

属性

IUPAC Name |

(1S,2R,6R,7S,8R)-tricyclo[5.2.1.02,6]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7+,8+,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZJBAXKHJIQDU-LOLPMWEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)[C@@H]3C[C@H]2C[C@H]3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601194743 | |

| Record name | rel-(3aR,4S,5R,7S,7aR)-Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10271-45-1 | |

| Record name | rel-(3aR,4S,5R,7S,7aR)-Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010271451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(3aR,4S,5R,7S,7aR)-Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,5α,7α,7aα)-octahydro-4,7-methano-1H-inden-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。